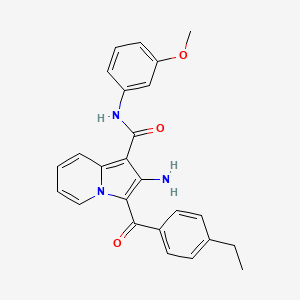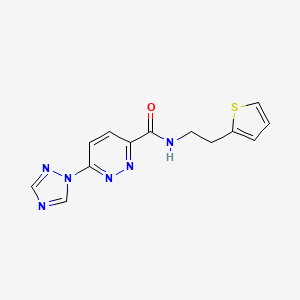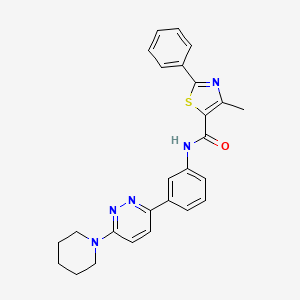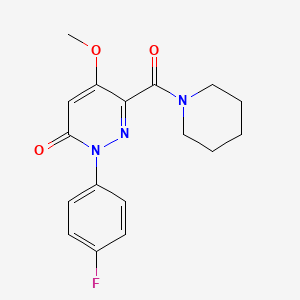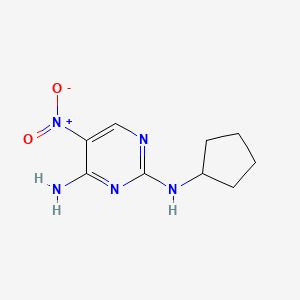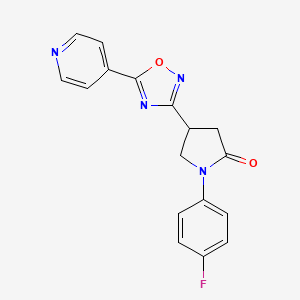
1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is an organic molecule that has attracted attention due to its unique chemical structure, which combines several heterocyclic fragments such as pyrrolidinone, oxadiazole, and fluorophenyl groups. This structure suggests potential for a wide range of chemical reactions and properties, which may be explored for various applications in chemical and pharmaceutical research.
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves complex reactions starting from 5-oxopyrrolidine-3-carboxylic acids, through a one-pot condensation process with carbonyldiimidazole and benzamidoximes. This method leads to the formation of novel bicyclic systems, as confirmed by IR, 1H NMR, and liquid chromato-mass spectrometry techniques (Kharchenko, Detistov, & Orlov, 2008).
Molecular Structure Analysis
The molecular structure of the compound has been elucidated through crystallographic studies, showing that the molecule is essentially planar, with certain rings adopting specific conformations that influence its chemical behavior and interactions. The molecular assembly is enhanced by π-π interactions, which are crucial for its stability (Sharma et al., 2013).
Chemical Reactions and Properties
This compound's chemical reactivity is marked by its participation in various reactions, including electrophilic fluorination and palladium-catalyzed processes. The presence of fluorophenyl and oxadiazole groups offers unique electronic characteristics that facilitate its involvement in diverse chemical transformations, potentially leading to the synthesis of biologically active compounds (Eskola et al., 2002).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, which are structurally related to 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, exhibit significant antimicrobial activity. These compounds, through their synthesis and biological evaluation, have demonstrated potent antibacterial and antifungal properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA) with low levels of cytotoxicity. The study also developed a binary quantitative structure–activity relationship model to understand the physico-chemical properties influencing these activities (Desai et al., 2016).
Anticancer Activity
Compounds structurally similar to 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one have been identified as potential anticancer agents through apoptosis induction. For instance, certain oxadiazole derivatives have shown good activity against breast and colorectal cancer cell lines, with a novel apoptosis inducer identified from high-throughput screening assays. Such compounds have been found to cause cell cycle arrest followed by induction of apoptosis, offering a promising pathway for anticancer therapy. The molecular target for these compounds has been identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Advanced Materials Development
Fluorinated poly(1,3,4-oxadiazole-ether-imide)s, incorporating 1,3,4-oxadiazole units similar to the compound , have been synthesized for high-performance material applications. These polymers exhibit excellent solubility, high thermal stability, and unique fluorescence properties, making them suitable for a variety of advanced material applications, including thin-film coatings and optoelectronic devices. The introduction of fluorinated segments contributes to the materials' high performance, including superior thermal properties and solubility in various organic solvents (Hamciuc et al., 2005).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-1-3-14(4-2-13)22-10-12(9-15(22)23)16-20-17(24-21-16)11-5-7-19-8-6-11/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFOHKLKUSVJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

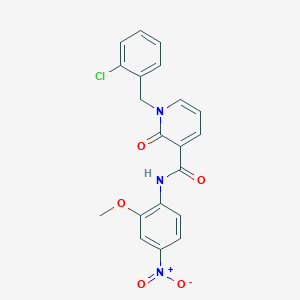
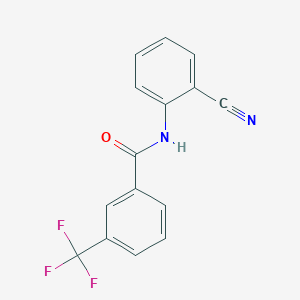
![Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2494976.png)
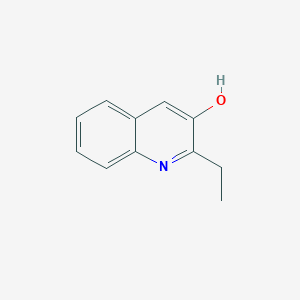
![N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide](/img/structure/B2494978.png)
![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)
